molecular formula C16H17NO2S B2464677 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2191266-96-1

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2464677
CAS No.: 2191266-96-1
M. Wt: 287.38
InChI Key: SHWKZXXGFAUGCP-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a small organic molecule featuring a pyrrolidine ring substituted at position 3 with a thiophen-3-yl group and a phenoxy-substituted ethanone moiety. Its structural complexity arises from the integration of heterocyclic (pyrrolidine, thiophene) and aromatic (phenoxy) components, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-phenoxy-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17-8-6-13(10-17)14-7-9-20-12-14/h1-5,7,9,12-13H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWKZXXGFAUGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s structural features enable diverse chemical transformations:

Nucleophilic Reactions

Reaction Type Site Reagents/Conditions Outcome
Acyl substitution Carbonyl groupAmine nucleophiles, bases (e.g., NaH)Amides or esters
Alkylation Pyrrolidine nitrogenAlkyl halides (e.g., CH₃I)N-alkylated derivatives

Electrophilic Aromatic Substitution

Reaction Type Site Reagents/Conditions Outcome
Nitration Thiophene ringHNO₃, H₂SO₄Nitro-substituted thiophene
Bromination Thiophene ringBr₂, FeBr₃Brominated thiophene derivatives

Oxidation/Reduction

Reaction Type Site Reagents/Conditions Outcome
Oxidation Thiophene ringKMnO₄, H₂OThiophene dihydroxylation
Reduction Carbonyl groupLiAlH₄Alcohol derivatives

Mechanistic Insights

The compound’s reactivity is driven by its heterocyclic and aromatic components:

  • Thiophene ring : Conjugated π-system enables electrophilic substitution.

  • Pyrrolidine nitrogen : Acts as a nucleophile in alkylation or acylation reactions .

  • Carbonyl group : Susceptible to nucleophilic attack, forming enolates under basic conditions .

Comparison with Analogous Compounds

Compound Structural Features Key Differences
2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-oneDichlorophenoxy group, thiopheneEnhanced electron-withdrawing effects via Cl atoms
1-(2-(Thiophen-3-yl)pyrrolidin-1-yl)ethanoneNo phenoxy groupSimplified structure with reduced reactivity at the ethanone site

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural arrangement combining a phenoxy group with a pyrrolidine moiety linked to a thiophene ring. Its molecular formula is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 319.4 g/mol. The chemical structure can be represented as follows:

IUPAC Name 2Phenoxy1(3 thiophen 3 yl pyrrolidin 1 yl)ethan 1 one\text{IUPAC Name }2-\text{Phenoxy}-1-\left(3-\text{ thiophen 3 yl pyrrolidin 1 yl}\right)\text{ethan 1 one}

Chemistry

In the field of chemistry, 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for developing new compounds with desired properties .

Biology

The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research:

Antimicrobial Activity:
Research indicates that derivatives of thiadiazoles, including this compound, demonstrate potent antimicrobial properties. A study reported that modifications to the thiadiazole structure can enhance efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective activity against pathogens like E. coli and S. aureus .

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
Thiadiazole DerivativeE. coli32 µg/mL
Thiadiazole DerivativeS. aureus16 µg/mL

Anticancer Potential:
The anticancer activity of this compound has been explored through various studies. For instance, it was tested on human breast cancer cells (MCF-7), showing an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity . The proposed mechanism involves the inhibition of critical enzymes or pathways necessary for cancer cell survival.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial effects of several thiadiazole derivatives, this compound was assessed alongside standard antibiotics. Results indicated comparable activity against multiple pathogenic bacteria, suggesting its potential as an effective antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The study found that out of 25 screened derivatives, several exhibited promising anticancer activity with IC50 values ranging from 1.9 to 7.52 µg/mL against human HCT-116 cells .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials with specific properties such as enhanced thermal stability or conductivity. Its unique chemical structure allows for modifications that can lead to materials suitable for various applications in electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitutional Variations

The compound shares structural motifs with several derivatives, differing primarily in substituents, heterocyclic systems, or chain lengths. Key analogs are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one C₁₀H₁₂ClNOS 229.73 Chloro group at ethanone; thiophen-3-yl at pyrrolidine
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride C₁₂H₁₆ClNO 225.72 Phenyl group at ethanone; no thiophene substituent
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one C₁₄H₁₂OS 228.31 Thiophen-2-yl; longer butanone chain
2-Phenoxy-1-(3-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)ethan-1-one C₂₀H₂₄N₄O₃ 368.43 Extended pyrimidine-pyrrolidine system; phenoxy group retained
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one C₁₃H₁₇NO₂ 219.28 Pyrrolidinyl-methyl group on aromatic ring; hydroxy substituent

Key Differences and Implications

Substituent Effects: Electron-Withdrawing vs. Thiophene Positional Isomerism: The thiophen-2-yl analog (C₁₄H₁₂OS) exhibits steric and electronic differences due to the sulfur atom's position, which may alter binding interactions in biological targets .

Biological Relevance: Analogs like 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride (C₁₂H₁₆ClNO) have been explored in biochemical studies, suggesting that the pyrrolidine-ethanone scaffold may interact with enzymes or receptors, though the absence of thiophene limits direct comparison . Compounds with pyrimidine-pyrrolidine extensions (e.g., C₂₀H₂₄N₄O₃) demonstrate the impact of additional heterocyclic systems on molecular weight and solubility, which could influence pharmacokinetics .

Synthetic Pathways: The synthesis of related compounds (e.g., 2-bromo-1-(thiophen-3-yl)ethan-1-one in and ) highlights the use of bromo-ethanone intermediates for constructing the thiophene-pyrrolidine core. This suggests that the target compound may be synthesized via analogous alkylation or coupling reactions .

Biological Activity

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known by its DrugBank Accession Number DB07237, is a compound that belongs to the class of organic compounds known as benzophenones. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its effects on various cellular processes and its therapeutic applications.

The molecular formula for this compound is C22H21NO2SC_{22}H_{21}NO_2S, and it has an average molecular weight of approximately 363.47 g/mol. The structure includes a pyrrolidine ring, a phenoxy group, and a thiophene moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine and thiophene groups suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, pyrrolidine derivatives have been shown to exhibit activity at opioid receptors, which could be relevant for pain management therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzophenone derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains, making them candidates for further development as antibacterial agents .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in several studies. Preliminary findings suggest that while it exhibits potent biological activity, it also maintains a relatively low cytotoxicity, which is favorable for therapeutic applications .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition at micromolar concentrations .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Data Table: Summary of Biological Activities

Activity TypeResultReference
AntimicrobialEffective against bacterial strains
CytotoxicityLow cytotoxicity in vitro
Cancer Cell InhibitionIC50 in micromolar range
Apoptosis InductionInduces apoptosis via signaling pathways

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